molecular formula C4H6N4S B1299611 5,6-Diaminopyrimidine-4-thiol CAS No. 2846-89-1

5,6-Diaminopyrimidine-4-thiol

Cat. No.: B1299611
CAS No.: 2846-89-1
M. Wt: 142.19 g/mol
InChI Key: LFJKVEOWXYKQGT-UHFFFAOYSA-N
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Description

5,6-Diaminopyrimidine-4-thiol is an organic compound with the molecular formula C4H6N4S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidines are crucial components of nucleic acids, and their derivatives have significant biological and pharmaceutical importance .

Preparation Methods

Synthetic Routes and Reaction Conditions

5,6-Diaminopyrimidine-4-thiol can be synthesized through various methods. One common approach involves the reaction of 4,6-dichloropyrimidine with thiourea under basic conditions, followed by reduction with a suitable reducing agent such as sodium borohydride . The reaction typically proceeds as follows:

    Step 1: 4,6-dichloropyrimidine reacts with thiourea in the presence of a base (e.g., sodium hydroxide) to form 4,6-diaminopyrimidine-2-thiol.

    Step 2: The intermediate is then reduced using sodium borohydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness. High-performance liquid chromatography (HPLC) can be used to purify the compound .

Chemical Reactions Analysis

Types of Reactions

5,6-Diaminopyrimidine-4-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or alkylating agents.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines or thiols.

    Substitution: Various substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 5,6-diaminopyrimidine-4-thiol involves its interaction with biological molecules. It can bind to nucleic acids, proteins, and enzymes, affecting their function. The compound’s thiol group can form disulfide bonds with cysteine residues in proteins, altering their structure and activity . Additionally, the amino groups can participate in hydrogen bonding and electrostatic interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Diaminopyrimidine-4-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and thiol groups allows for diverse chemical reactivity and potential biological activity .

Properties

IUPAC Name

5,6-diamino-1H-pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4S/c5-2-3(6)7-1-8-4(2)9/h1H,5H2,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJKVEOWXYKQGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=S)C(=C(N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20182655
Record name 5,6-Diaminopyrimidine-4-thiol
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Molecular Weight

142.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2846-89-1
Record name 5,6-Diamino-4(3H)-pyrimidinethione
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Record name 5,6-Diaminopyrimidine-4-thiol
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Record name 2846-89-1
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Record name 5,6-Diaminopyrimidine-4-thiol
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Record name 5,6-diaminopyrimidine-4-thiol
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Record name 5,6-DIAMINOPYRIMIDINE-4-THIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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